Carvone oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Isomeric SMILES

Pollination and Plant-Insect Interactions

- Floral Attractant: One key area of research focuses on the role of carvone oxide in plant-insect interactions, particularly pollination. Studies have shown that carvone oxide is a significant fragrance component in the flowers of several orchid and Euphorbiaceae species [National Institutes of Health (.gov) National Center for Biotechnology Information. PubChem Compound Summary for Carvone oxide. ]. This fragrance attracts orchid bees (Euglossine bees) which play a crucial role in pollinating these plants [Whitten, W. Mark, et al. "Carvone Oxide: An Example of Convergent Evolution in Euglossine Pollinated Plants." Systematic Botany, vol. 11, no. 1, 1986, pp. 222–228, ].

Researchers believe carvone oxide's role as an attractant may be a result of convergent evolution, where unrelated plants develop similar traits due to ecological pressures [Whitten, W. Mark, et al. "Carvone Oxide: An Example of Convergent Evolution in Euglossine Pollinated Plants." Systematic Botany, vol. 11, no. 1, 1986, pp. 222–228, ]. Understanding these interactions can provide insights into plant-pollinator relationships and potentially aid in conservation efforts.

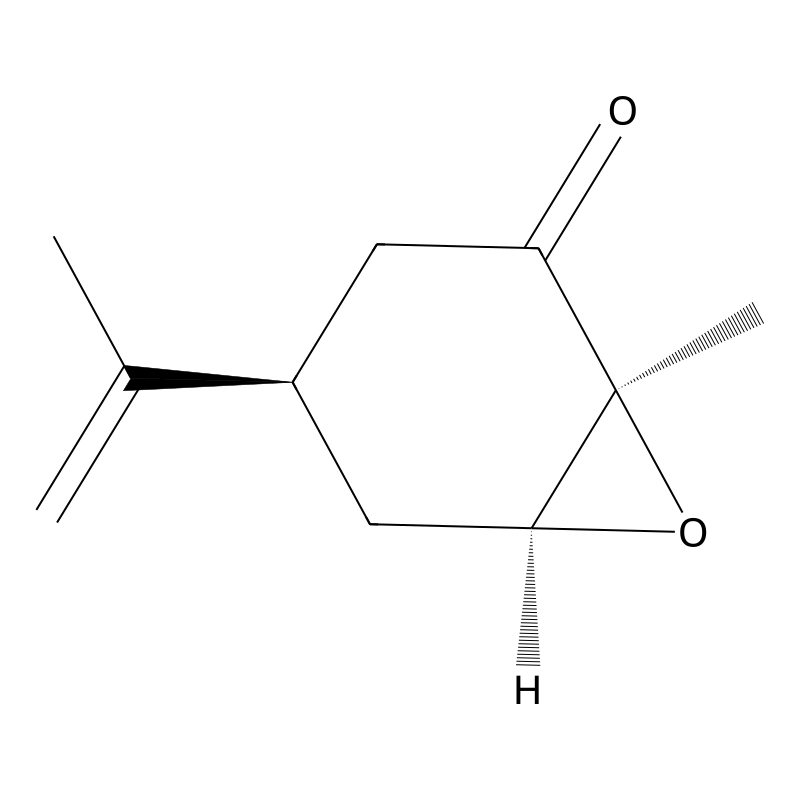

Carvone oxide is a chemical compound with the molecular formula C₁₀H₁₄O₂. It is an oxidation product of carvone, a well-known monoterpenoid that is widely recognized for its distinct minty aroma. Carvone oxide is characterized by its unique structure, which includes an epoxide functional group, making it an important intermediate in organic synthesis. The compound is notable for its potential applications in the fragrance industry and its role in biological systems.

- Epoxidation: Carvone can be converted into carvone oxide through epoxidation using peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA) as oxidizing agents. This reaction typically yields high purity and good yields of the epoxide .

- Nucleophilic Ring Opening: The strained epoxide ring can be opened by nucleophiles, leading to the formation of various alcohols and diols, which can further participate in reactions to form esters or ethers .

- Reduction Reactions: Carvone oxide can be reduced to form other derivatives, such as alcohols, using reducing agents like sodium borohydride or lithium aluminum hydride .

Carvone oxide exhibits several biological activities that make it of interest in pharmacology and ecology. It has been shown to possess antimicrobial properties, which may contribute to its effectiveness as a natural preservative in food products. Additionally, studies indicate that carvone oxide can attract certain pollinators, such as euglossine bees, due to its fragrance profile . Moreover, it has been reported to have anti-inflammatory effects and may influence metabolic pathways in various organisms .

The synthesis of carvone oxide can be achieved through several methods:

- Epoxidation of Carvone: This is the most common method, where carvone is treated with peracetic acid or m-CPBA under controlled conditions to yield carvone oxide .

- Oxidation of Limonene: As carvone can be derived from limonene, an alternative synthesis route involves the oxidation of limonene to form limonene monoxide, which can then be converted into carvone oxide .

- Convergent Synthesis: This approach utilizes multiple synthetic pathways converging on a common intermediate, allowing for the efficient production of carvone oxide from various starting materials .

Carvone oxide has several applications across different fields:

- Fragrance Industry: It is used as a flavoring agent and fragrance component in perfumes and cosmetics due to its pleasant aroma.

- Agriculture: The compound's insect-repelling properties make it a candidate for use in natural pesticides and repellents.

- Pharmaceuticals: Its biological activity suggests potential applications in drug development, particularly in antimicrobial and anti-inflammatory formulations.

Research on carvone oxide interactions has highlighted its role in ecological systems, particularly regarding pollinator attraction. Studies indicate that euglossine bees are attracted to carvone oxide during their foraging activities, suggesting a co-evolutionary relationship between this compound and certain plant species . Additionally, interaction studies involving microbial organisms have shown that carvone oxide can inhibit the growth of specific bacteria and fungi, indicating its potential as a natural preservative .

Carvone oxide shares structural similarities with several other compounds derived from terpenes. Here are some comparable compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Carvone | Monoterpenoid | Distinct minty aroma; used extensively in flavoring |

| Limonene | Monoterpenoid | Citrus scent; used in cleaning products |

| Camphor | Monoterpenoid | Strong odor; used in medicinal and aromatic products |

| Menthol | Monoterpenoid | Cooling sensation; widely used in medicinal products |

| Terpineol | Monoterpenoid | Floral scent; used in perfumes and cosmetics |

Carvone oxide's uniqueness lies in its epoxide structure, which imparts specific reactivity not found in these similar compounds. This reactivity enables diverse synthetic applications and biological interactions that set it apart from other monoterpenoids.

Carvone oxide was first isolated in 2005 from the floral fragrance of Catasetum maculatum, an orchid species native to Central and South America. Initial characterization revealed its role as a major volatile component, contributing to the plant's pollination strategy. The compound's stereoisomeric forms—cis-(−)-carvone oxide (CAS: 18383-49-8) and trans-carvone oxide (CAS: 33204-74-9)—were later synthesized through epoxidation of carvone, a naturally occurring monoterpene ketone found in spearmint and caraway. Early synthetic routes involved alkaline hydrogen peroxide oxidation, yielding a 6:94 ratio of trans:cis isomers, which spurred interest in regioselective methods.

Significance in Organic Chemistry

Carvone oxide serves as a model compound for studying epoxidation mechanisms and stereochemical outcomes. Its α,β-unsaturated ketone moiety allows conjugate additions, while the epoxide group participates in nucleophilic ring-opening reactions. Notably, the chemo- and stereoselectivity of its synthesis has been explored using density functional theory (DFT), revealing preferential epoxidation at the isopropenyl double bond over the cyclohexenone system. These studies underscore its utility in asymmetric synthesis and catalysis.

Position Within Terpene Chemistry

As a monoterpene epoxide, carvone oxide belongs to the broader class of terpenoids, which are renowned for their ecological roles and pharmacological properties. It shares biosynthetic pathways with limonene and carvone, involving cytochrome P450-mediated oxidation. Its rigid bicyclic framework (7-oxabicyclo[4.1.0]heptan-2-one) enhances bioactivity compared to its precursor, carvone, particularly in cytotoxic applications.

Molecular Composition and Properties

Molecular Formula and Weight

Carvone oxide possesses the molecular formula C₁₀H₁₄O₂, representing a bicyclic monoterpene epoxide derived from the natural monoterpene ketone carvone [1] [2]. The compound exhibits a molecular weight of 166.22 grams per mole, with an exact mass calculated as 166.099379685 daltons [1] [3]. This molecular composition indicates the presence of ten carbon atoms, fourteen hydrogen atoms, and two oxygen atoms, which distinguishes it from its precursor carvone by the addition of one oxygen atom through epoxidation [2] [5].

The compound exists as multiple stereoisomeric forms, with the most commonly studied variants being the cis and trans configurations of carvone-5,6-oxide [1] [6]. The molecular formula remains consistent across all stereoisomeric forms, reflecting the identical atomic composition while differing in spatial arrangement [2].

Chemical Structure and Functional Groups

Carvone oxide features a complex bicyclic structure characterized by a 7-oxabicyclo[4.1.0]heptan-2-one core framework [1] [3]. The molecule contains two primary functional groups: a ketone carbonyl group (C=O) and an epoxide functional group, which is a three-membered cyclic ether containing one oxygen atom bridging two carbon atoms [3] [9].

The structural framework incorporates an isopropenyl substituent (prop-1-en-2-yl group) and a methyl group attached to the bicyclic system [1] [31]. The epoxide ring forms between carbons 5 and 6 of the original carvone structure, creating the characteristic strained three-membered ring that contributes significantly to the compound's reactivity [9] [12].

The bicyclic nature of carvone oxide results from the cyclization during epoxidation, where the oxygen atom forms bridges between adjacent carbon atoms, creating the oxabicyclo framework [7] [31]. This structural arrangement places the epoxide functionality in close proximity to the ketone group, influencing both the chemical reactivity and physical properties of the molecule [12].

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for carvone oxide varies depending on the specific stereoisomeric form. The cis-(-)-isomer is designated as (1S,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one [1] [3], while the trans-(+)-isomer bears the configuration (1R,4R,6R)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one [6] [28].

The compound is known by numerous synonyms in chemical literature, including carvone-5,6-oxide, carvone epoxide, carvone-1,2-epoxide, and trans-carvone epoxide [2] [4] [13]. Additional systematic names include 7-oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)- and 1-methyl-4-(1-methylvinyl)-7-oxabicyclo[4.1.0]heptan-2-one [3] [4].

Chemical databases recognize carvone oxide under various registry numbers, with the Chemical Abstracts Service (CAS) numbers being 18383-49-8 for the cis-isomer and 33204-74-9 for the trans-isomer [2] [5] [30]. The compound is also catalogued in PubChem under CID 11030188 for the cis-(-)-form and CID 442462 for the trans-(+)-form [1] [6].

Stereochemistry and Isomerism

Enantiomeric Forms

Carvone oxide exhibits complex stereochemistry arising from multiple chiral centers within its bicyclic framework [1] [6]. The compound exists as two primary enantiomeric forms: the cis-(-)-carvone oxide and the trans-(+)-carvone oxide, each representing distinct spatial arrangements of atoms around the chiral centers [2] [12].

The cis-(-)-carvone oxide, with the absolute configuration (1S,4R,6S), demonstrates levorotatory optical activity, rotating plane-polarized light in a counterclockwise direction [1] [3]. Conversely, the trans-(+)-carvone oxide, bearing the (1R,4R,6R) configuration, exhibits dextrorotatory optical activity [6] [28].

These enantiomeric forms arise from the stereoselective epoxidation of the corresponding carvone enantiomers [10] [11]. The stereochemical outcome of epoxidation reactions depends on the approach of the epoxidizing agent to the carbon-carbon double bond, with the existing chiral centers in carvone influencing the preferred facial selectivity [10] [12].

The enantiomeric relationship between these forms results in identical physical properties such as melting point, boiling point, and spectroscopic characteristics when measured in achiral environments [1] [6]. However, they exhibit different biological activities and interactions with chiral receptors, particularly in olfactory perception [11] [14].

Configurational Analysis

The configurational analysis of carvone oxide centers on the stereochemical arrangement at three key positions within the bicyclic framework [1] [6]. The absolute configuration is determined using the Cahn-Ingold-Prelog priority rules, which assign R or S designations based on the priority of substituents around each chiral center [3] [28].

For cis-(-)-carvone oxide, the configuration (1S,4R,6S) indicates that carbon-1 has S configuration, carbon-4 has R configuration, and carbon-6 has S configuration [1] [31]. The trans-(+)-isomer displays the opposite configuration at positions 1 and 6, resulting in (1R,4R,6R) absolute stereochemistry [6] [28].

The epoxide formation creates additional stereochemical complexity, as the three-membered ring can adopt either a cis or trans relationship relative to other substituents on the bicyclic framework [12] [30]. This spatial arrangement significantly influences the molecule's reactivity patterns and conformational preferences [9] [10].

Conformational analysis reveals that the bicyclic structure constrains the molecule into relatively rigid geometries, with limited rotational freedom around most bonds [12] [31]. The epoxide ring contributes additional strain to the system, affecting both thermodynamic stability and kinetic reactivity [9].

Stereochemical Relationships to Carvone

Carvone oxide maintains a direct stereochemical relationship to its precursor carvone, with the epoxidation occurring across the 5,6-double bond of the isopropenyl group [10] [12]. The stereochemical outcome of this transformation depends on the absolute configuration of the starting carvone enantiomer [11].

R-(-)-carvone, the naturally occurring form found in spearmint, undergoes epoxidation to yield primarily the cis-(-)-carvone oxide through syn-facial addition of the epoxidizing agent [10] [11]. The stereochemical preference arises from steric interactions between the epoxidizing reagent and existing substituents on the cyclohexene ring [12].

S-(+)-carvone, predominantly found in caraway seeds, produces the corresponding trans-(+)-carvone oxide under similar epoxidation conditions [11] [14]. The diastereoselectivity of these transformations reflects the influence of the existing chiral centers on the approach trajectory of the epoxidizing species [10].

The relationship between carvone and carvone oxide stereoisomers demonstrates the principle of stereospecific synthesis, where the absolute configuration of the starting material directly determines the stereochemical outcome of the product [11] [12]. This relationship has been extensively studied using both experimental methods and computational modeling to understand the mechanistic pathways involved in the epoxidation process [10].

Physical Properties

Organoleptic Properties

Carvone oxide exhibits distinctive organoleptic characteristics that distinguish it from its parent compound carvone [3] . The compound presents as a colorless liquid with a sweet, spicy aroma that contains notes reminiscent of mint and caraway [3] . The odor profile combines elements of spearmint and peppermint character, reflecting its structural relationship to carvone .

The olfactory properties of carvone oxide demonstrate stereochemical dependence, with different enantiomeric forms potentially exhibiting distinct odor characteristics [14] . The trans-carvone oxide has been specifically characterized as possessing a sweet caraway mint spearmint spicy odor with minty undertones [3] .

Physical appearance studies indicate that carvone oxide maintains liquid state under standard temperature and pressure conditions, appearing as a clear, colorless substance [3] . The compound demonstrates stability under normal storage conditions while retaining its characteristic aromatic properties [12] .

Sensory evaluation reveals that the epoxide functional group modifies the original carvone odor profile, introducing additional complexity to the aromatic character . This modification results from the altered electronic environment created by the epoxide ring system and its influence on the molecular conformation [9].

Solubility Parameters

Carvone oxide demonstrates limited solubility in water due to its predominantly hydrophobic character, with enhanced solubility observed in organic solvents [3] . The compound shows complete miscibility with ethanol and other polar organic solvents . The calculated logarithm of the partition coefficient (LogP) between octanol and water equals 1.69910, indicating moderate lipophilicity [4] [31].

The polar surface area of carvone oxide measures 29.60 square angstroms, reflecting the contribution of the two oxygen atoms to the molecule's polarity [4] [31]. This relatively small polar surface area supports the compound's preference for organic phase environments over aqueous systems [3].

Hydrogen bonding analysis reveals that carvone oxide contains zero hydrogen bond donor sites and two hydrogen bond acceptor sites, corresponding to the oxygen atoms in the ketone and epoxide functional groups [1] [31]. This hydrogen bonding profile influences both solubility behavior and intermolecular interactions in various solvent systems [3].

The molecule's rotatable bond count of one indicates significant conformational rigidity due to the bicyclic framework, which affects its solubility patterns and molecular interactions [1] [31]. This structural constraint influences the compound's ability to adapt its conformation for optimal solvation in different media [7].

Thermodynamic Properties

Carvone oxide exhibits characteristic thermodynamic properties that reflect its bicyclic epoxide structure [17] [30]. The predicted boiling point ranges from 255.6°C at 760 millimeters of mercury atmospheric pressure [30] [31], indicating significant thermal stability despite the presence of the strained epoxide ring [17].

Density measurements for carvone oxide indicate a value of 1.086 ± 0.06 grams per cubic centimeter [3] [31], which is higher than many comparable monoterpenes due to the presence of the additional oxygen atom and the compact bicyclic structure [17]. The index of refraction measures 1.505 ± 0.02 [31], providing a characteristic optical property for compound identification [17].

Vapor pressure data indicates extremely low volatility, with measurements of 0.00545 millimeters of mercury at 25°C [30]. This low vapor pressure reflects strong intermolecular forces and the compound's preference for the liquid phase under ambient conditions [17] [31].

Surface tension calculations yield a value of 35.9 ± 3.0 dynes per centimeter [31], indicating moderate surface activity. The flash point occurs at 107.6°C [30], establishing important thermal safety parameters for handling and storage [17].

Additional thermodynamic parameters include a molar refractivity of 45.44 ± 0.3 cubic centimeters and a polarizability of 18.01 ± 0.5 × 10⁻²⁴ cubic centimeters [31]. These values reflect the electronic properties and molecular volume characteristics of the carvone oxide structure [17].

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information for carvone oxide stereoisomers [12] [19]. Carbon-13 nuclear magnetic resonance analysis of trans-carvone oxide in deuterated chloroform reveals characteristic chemical shifts that distinguish it from the cis-isomer [12] [21].

| Carbon Position | trans-Carvone Oxide δ (ppm) | cis-Carvone Oxide δ (ppm) | Assignment |

|---|---|---|---|

| 1 | 208.2 | 204.9 | Ketone carbonyl |

| 2 | 59.3 | 58.4 | Epoxide carbon |

| 3 | 64.8 | 61.0 | Epoxide carbon |

| 4 | 28.9 | 28.4 | Methylene |

| 5 | 44.9 | 34.7 | Methylene |

| 6 | 40.5 | 41.5 | Methine |

| 7 | 14.8 | 15.0 | Methyl |

| 8 | 146.0 | 146.0 | Alkene carbon |

| 9 | 110.7 | 110.2 | Terminal alkene |

| 10 | 19.6 | 20.3 | Methyl |

Proton nuclear magnetic resonance spectroscopy reveals characteristic patterns that confirm the epoxide structure and stereochemical assignments [19] [21]. The epoxide protons appear as distinctive multiplets in the 3.0-4.0 parts per million region, while the isopropenyl group shows characteristic vinyl proton signals [25] [29].

Mass spectrometry analysis demonstrates fragmentation patterns typical of monoterpene epoxides [23] [26]. The molecular ion peak appears at mass-to-charge ratio 166, with characteristic fragment ions resulting from loss of the epoxide oxygen and cleavage of the bicyclic framework [5] [23].

Epoxidation of Carvone

The conversion of carvone to carvone oxide represents one of the most direct and widely studied synthetic approaches. Carvone, a naturally occurring monoterpene ketone found abundantly in caraway and spearmint essential oils, contains two distinct double bonds that offer different epoxidation opportunities: the external isopropenyl double bond and the internal alpha,beta-unsaturated ketone system [1] [2].

Peroxide-Based Methodologies

Meta-Chloroperoxybenzoic Acid (mCPBA) Epoxidation

Meta-chloroperoxybenzoic acid represents the most extensively utilized peroxide reagent for carvone epoxidation, demonstrating exceptional regioselectivity toward the external isopropenyl double bond. Research conducted by various groups has established that mCPBA preferentially targets the electron-rich exocyclic double bond while leaving the electron-deficient alpha,beta-unsaturated ketone system intact [1] [3].

The reaction mechanism proceeds through the formation of a butterfly-like transition state, where the peroxyacid approaches the double bond from the less sterically hindered face. Under optimized conditions employing 1.5 equivalents of mCPBA in dichloromethane at 0°C, researchers have achieved yields ranging from 59% to 66% with selectivities exceeding 95% [1]. The reaction typically requires 16 hours for completion, and the preservation of the carbonyl functionality at 198.69 parts per million in carbon-13 nuclear magnetic resonance spectroscopy confirms the selective nature of this transformation [1].

Magnesium Monoperoxyphthalate (MMPP) Systems

Magnesium monoperoxyphthalate has emerged as an alternative peroxide-based reagent offering improved safety profiles compared to mCPBA. This crystalline, stable oxidant demonstrates comparable regioselectivity toward the external double bond of carvone while providing enhanced handling characteristics. Studies have reported yields between 60% and 70% under mild conditions, with reaction temperatures maintained at ambient levels for 12 to 24 hours [1].

The mechanistic pathway parallels that of mCPBA, involving direct oxygen transfer to the alkene functionality. However, MMPP exhibits reduced reactivity, necessitating longer reaction times but offering improved tolerance to functional group variations. The selectivity profile remains consistent with other peroxide-based methodologies, preserving the alpha,beta-unsaturated ketone system essential for subsequent synthetic transformations.

Hydrogen Peroxide/Sodium Hydroxide Systems

A distinctly different peroxide-based approach involves the use of hydrogen peroxide in basic media, which exhibits complementary regioselectivity compared to peroxyacid systems. This methodology, originally developed for electron-deficient alkenes, demonstrates preferential reactivity toward the alpha,beta-unsaturated ketone system of carvone rather than the external double bond [4] [3].

The mechanism proceeds through the initial formation of perhydroxyl anions (HOO-) generated by the reaction of hydroxide ions with hydrogen peroxide. These nucleophilic species then attack the electrophilic beta-carbon of the alpha,beta-unsaturated ketone system, resulting in the formation of 5,6-epoxycarvone. Under optimized conditions using aqueous hydrogen peroxide with sodium hydroxide in methanol at -20°C to 0°C, researchers have achieved quantitative conversions with exceptional selectivity [4].

Catalytic Approaches

Heterogeneous Basic Resin Catalysis

The development of heterogeneous catalytic systems has revolutionized carvone epoxidation by providing environmentally benign and economically viable alternatives to stoichiometric oxidants. Amberlite IRA-900 in hydroxide form has demonstrated exceptional performance for the regiospecific epoxidation of the alpha,beta-unsaturated ketone group in carvone [5] [6].

This basic anion exchange resin catalyzes the reaction between carvone and hydrogen peroxide with remarkable efficiency, achieving conversions exceeding 85% and selectivities greater than 99% toward 5,6-epoxycarvone. The reaction mechanism involves the generation of perhydroxyl anions on the resin surface, which subsequently attack the electrophilic beta-position of the enone system. Optimal conditions require temperatures of 50°C in methanol with reaction times of 2 hours [5] [6].

The heterogeneous nature of this catalyst system offers significant advantages for industrial applications, including easy catalyst recovery and regeneration. The resin maintains activity over multiple cycles when properly regenerated with sodium hydroxide solution between uses. Furthermore, the process demonstrates excellent hydrogen peroxide efficiency, typically exceeding 90%, which contributes to both economic and environmental benefits [5] [6].

Manganese Complex Catalysis

Manganese-based catalytic systems have shown considerable promise for carvone epoxidation, particularly those employing dinuclear manganese(IV) complexes with specialized ligand frameworks. The complex LMn(µ-O)₂MnL₂, where L represents 1,4,7-trimethyl-1,4,7-triazacyclononane, has demonstrated high activity for carvone epoxidation using hydrogen peroxide as the terminal oxidant [7] [8].

Optimization studies using factorial design methodology have revealed that catalyst concentration exerts the most significant influence on both conversion and selectivity. At optimal loadings of 1-2 mol%, the system achieves conversions of 85-95% with selectivities in the 90-95% range. The reaction proceeds efficiently in acetonitrile at 40°C, with oxalic acid serving as a beneficial co-catalyst that enhances both activity and stability [7] [8].

The mechanism likely involves the formation of high-valent manganese-oxo species capable of direct oxygen transfer to the alkene substrate. The dinuclear nature of the catalyst appears crucial for activity, as mononuclear analogs demonstrate significantly reduced performance. This catalytic system represents an important advancement toward more sustainable epoxidation processes, utilizing abundant and relatively benign manganese rather than chromium or other heavy metals.

Bismuth Triflate Catalysis

Recent investigations have identified bismuth triflate [Bi(OTf)₃] as an effective Lewis acid catalyst for carvone oxide synthesis through alternative mechanistic pathways. This catalyst demonstrates particular utility in rearrangement reactions of preformed epoxides, enabling the conversion of limonene oxide to carvone-derived products under mild conditions [9].

Operating at 40°C in tetrahydrofuran, bismuth triflate catalyzes various transformations with catalyst loadings as low as 0.1 mol%. The system shows excellent functional group tolerance and can accommodate a range of substitution patterns. The mild reaction conditions and low catalyst requirements make this approach particularly attractive for applications requiring high chemoselectivity [9].

Stereoselective Synthesis

Asymmetric Epoxidation Strategies

The development of enantioselective carvone epoxidation methodologies has attracted considerable attention due to the potential for accessing enantiomerically pure carvone oxide derivatives. While carvone itself exists as readily available enantiomers, the epoxidation process can introduce additional stereogenic centers that require careful control.

Research has explored the application of Sharpless asymmetric epoxidation protocols to carvone-derived substrates, particularly those containing allylic alcohol functionalities. However, direct application to unmodified carvone has proven challenging due to the absence of the coordinating hydroxyl group required for the titanium-tartrate catalyst system [10] [11].

Modified approaches have investigated the use of chiral manganese salen complexes, analogous to the Jacobsen-Katsuki epoxidation system, for asymmetric carvone epoxidation. While these systems show promise for achieving enantioselective transformations, the inherent chirality of natural carvone starting materials often provides sufficient stereochemical information for synthetic applications [12].

Diastereoselective Transformations

The synthesis of specific diastereomers of carvone oxide has been achieved through careful selection of reaction conditions and substrate modifications. Studies have demonstrated that the facial selectivity of epoxidation can be influenced by the conformational preferences of the carvone substrate, which are in turn affected by the presence of the isopropenyl substituent [13].

Organocatalytic approaches have been developed for the diastereoselective synthesis of 7,8-carvone epoxides through two-step synthetic routes involving bromoester intermediates. These methodologies employ proline, quinine, quinidine, or diphenylprolinol as chiral catalysts, achieving modest but useful levels of diastereoselectivity [13].

The stereochemical outcome of these reactions can be rationalized through analysis of the preferred conformations of carvone and the approach trajectories of the oxidizing reagents. Computational studies have provided insights into the transition state geometries that govern stereoselectivity, enabling more rational design of improved catalytic systems.

Alternative Synthetic Routes

From Limonene Derivatives

Limonene Epoxidation and Rearrangement

Limonene, the most abundant monoterpene in nature and a major component of citrus peel oils, serves as an attractive starting material for carvone oxide synthesis through multi-step synthetic sequences. The transformation typically involves initial epoxidation of one or both double bonds in limonene, followed by rearrangement and oxidation steps to introduce the carbonyl functionality characteristic of carvone derivatives [14] [15].

The epoxidation of limonene can be achieved using various methodologies, including conventional peroxide-based systems and more advanced catalytic approaches. Research has demonstrated that both 1,2-limonene oxide and 8,9-limonene oxide can serve as intermediates in carvone oxide synthesis, depending on the specific synthetic strategy employed [14].

Rearrangement of limonene oxides under acidic conditions leads to the formation of various oxygenated monoterpenes, including carveol and dihydrocarvone derivatives. These intermediates can subsequently be oxidized to the corresponding ketones using standard oxidation protocols. The overall yields for these transformations typically range from 40% to 60%, depending on the specific route and reaction conditions employed [14].

Catalytic Oxidation Approaches

Direct catalytic oxidation of limonene to carvone-related products has been investigated using various transition metal catalysts. Cobalt-doped mesoporous silica materials have shown promise for the allylic oxidation of limonene to carvone, which can subsequently be subjected to epoxidation protocols to afford carvone oxide [15].

The mechanism involves selective oxidation at the allylic position of the isopropenyl group, converting the methyl substituent to a carbonyl functionality. This approach offers the advantage of fewer synthetic steps compared to epoxidation-rearrangement sequences, though achieving high selectivity for the desired regioisomer remains challenging.

Iron-catalyzed oxidation systems using t-butyl hydroperoxide as the oxidant have also been explored for limonene transformation. These systems demonstrate good activity and selectivity under mild conditions, making them potentially suitable for industrial applications where cost and environmental considerations are paramount [16].

From α-Pinene Precursors

Photooxygenation and Fragmentation Strategies

α-Pinene, another abundant monoterpene derived from turpentine, has been utilized as a starting material for carvone oxide synthesis through innovative photochemical and fragmentation approaches. The bicyclic structure of α-pinene can be strategically modified to access the carvone framework through carefully designed reaction sequences [17].

A notable synthetic approach involves the photooxygenation of α-pinene followed by oxidation and fragmentation reactions to afford hydroxycarvone derivatives. This methodology, developed for the synthesis of (R)-7-hydroxycarvone, demonstrates the feasibility of accessing carvone-related structures from pinene precursors in just three steps [17].

The fragmentation step is particularly crucial, as it involves the selective cleavage of specific carbon-carbon bonds within the pinene framework to generate the cyclohexenone structure characteristic of carvone. Titanium(IV) isopropoxide has been identified as an effective catalyst for promoting unusual hydroxy epoxide to keto alcohol rearrangements that facilitate this transformation [17].

Biomimetic Cascade Reactions

Recent research has explored biomimetic approaches to carvone oxide synthesis that draw inspiration from natural biosynthetic pathways. These strategies seek to emulate the enzymatic transformations that occur in plant metabolism, where monoterpene precursors are converted to various oxygenated derivatives through cascade reaction sequences [18].

The biosynthesis of carvone in plants proceeds from geranyl diphosphate through a three-step pathway involving cyclization to limonene, hydroxylation to carveol, and oxidation to carvone. Understanding these natural processes has informed the development of synthetic methodologies that incorporate similar transformations [18].

Cascade reactions have been designed to incorporate multiple bond-forming and functional group manipulation steps in a single synthetic operation. These approaches can potentially improve overall efficiency by reducing the number of isolation and purification steps required, while also minimizing waste generation.

Biosynthetic Pathway Mimetics

Enzymatic Approaches

The development of enzymatic methodologies for carvone oxide synthesis has gained considerable attention as part of broader efforts to develop sustainable and environmentally benign synthetic processes. Microbial systems have been engineered to express the enzymes involved in monoterpene biosynthesis, enabling the biotechnological production of carvone and related compounds [19].

Escherichia coli strains have been successfully engineered to express limonene-6-hydroxylase and carveol dehydrogenase, the key enzymes responsible for converting limonene to carvone in plant systems. While initial yields were modest, optimization of enzyme expression levels using quantitative proteome analysis has led to significant improvements in production efficiency [19].

The QconCAT (quantification concatamer) method has proven particularly valuable for determining optimal enzyme expression ratios. By balancing the activities of cytochrome P450 limonene-6-hydroxylase and carveol dehydrogenase, researchers achieved a 15-fold improvement in carvone production, reaching 44 mg/L from 100 mg/L limonene substrate [19].

Whole-Cell Biotransformation

Whole-cell biotransformation systems offer advantages over isolated enzyme preparations by providing the necessary cofactors and reducing equivalents required for monoterpene biosynthesis. Various microorganisms have been investigated for their ability to convert simple substrates to carvone and related monoterpenes [19].

The engineering of metabolic pathways in microbial hosts requires careful consideration of cofactor balance, particularly the availability of NADPH and the maintenance of appropriate redox states. Studies have demonstrated that the formation of by-products such as dihydrocarveol and dihydrocarvone can be minimized through optimization of enzyme expression levels and reaction conditions [19].

Scale-up of biotechnological processes for carvone production remains challenging due to the complexity of the metabolic pathways involved and the need for expensive cofactors. However, advances in metabolic engineering and fermentation technology continue to improve the economic viability of these approaches.

Synthetic Biology Applications

The principles of synthetic biology have been applied to the design of artificial metabolic pathways for carvone oxide synthesis. These approaches involve the systematic engineering of microorganisms to express non-natural combinations of enzymes that can catalyze desired transformations more efficiently than natural systems [19].

Modular approaches to pathway design enable the independent optimization of individual enzymatic steps, followed by integration into complete biosynthetic routes. This strategy has proven effective for addressing bottlenecks in natural pathways and improving overall productivity.

The development of biosensors for monoterpene detection has facilitated the high-throughput screening of engineered strains, enabling rapid identification of improved variants. These tools are essential for the directed evolution of enzymes and the optimization of metabolic pathways for industrial applications.

Industrial Scale Production Considerations

Cost-Effective Synthetic Strategies

Raw Material Economics

The economic viability of industrial-scale carvone oxide production depends critically on the cost and availability of starting materials. Natural carvone, while readily available from essential oil sources, commands significant market premiums that may limit its use for large-scale chemical synthesis. Current market prices for R-(-)-carvone range from $150 to $300 per kilogram, depending on purity and source [20].

Alternative starting materials such as limonene offer substantial cost advantages, with D-limonene available at approximately $2-4 per kilogram as a byproduct of citrus processing. This represents a 50-100 fold cost reduction compared to carvone, making limonene-based routes attractive for industrial implementation despite the additional synthetic steps required [16].

The seasonal availability of natural starting materials poses additional challenges for industrial production planning. Citrus processing operations that produce limonene are concentrated in specific geographic regions and operate on seasonal cycles, potentially creating supply chain bottlenecks. Long-term contracts and strategic inventory management are essential for maintaining consistent production schedules.

Process Integration Opportunities

Industrial implementations of carvone oxide synthesis can benefit significantly from integration with existing chemical production facilities. Pharmaceutical and fragrance manufacturing operations that already handle essential oils and related monoterpenes represent logical sites for carvone oxide production, as they possess the necessary infrastructure for handling volatile organic compounds [16].

The integration of carvone oxide synthesis with existing limonene processing operations offers particular advantages. Citrus processing facilities that currently recover limonene as a byproduct could potentially add value by converting a portion of their production to higher-value carvone oxide derivatives. This approach maximizes the utilization of existing infrastructure while providing access to low-cost feedstocks.

Heat integration represents another opportunity for improving process economics. Many of the synthetic routes to carvone oxide involve exothermic reactions that could provide process heat for other operations, while endothermic steps could utilize waste heat from other processes. Proper heat integration can reduce overall energy requirements by 20-30% in optimized facilities.

Catalyst Recovery and Recycling

The economic impact of catalyst costs varies significantly among different synthetic methodologies. Homogeneous catalysts such as manganese complexes require efficient recovery and recycling systems to maintain economic viability. Solvent extraction and crystallization techniques have been developed for recovering manganese salen complexes, achieving recovery rates of 85-95% with maintained activity [8].

Heterogeneous catalysts offer inherent advantages for industrial applications due to their ease of separation and potential for multiple reuse cycles. Amberlite IRA-900 resin has demonstrated stable performance over at least five consecutive reaction cycles when properly regenerated between uses. The regeneration process involves simple washing with sodium hydroxide solution, making it suitable for automated operation [5] [6].

The development of supported catalysts for carvone epoxidation continues to attract research attention. Immobilization of manganese complexes on silica or polymer supports could combine the high activity of homogeneous systems with the practical advantages of heterogeneous catalysts.

Green Chemistry Approaches

Solvent Selection and Minimization

Green chemistry principles emphasize the use of environmentally benign solvents and the minimization of solvent consumption in industrial processes. Water-based systems offer significant environmental advantages, though they may require modifications to ensure adequate solubility of hydrophobic monoterpene substrates [16].

The hydrogen peroxide/basic resin system demonstrates excellent green chemistry credentials by operating in methanol, a relatively benign solvent that can be easily recovered and recycled. The high selectivity of this system (>99%) minimizes the formation of waste byproducts, while the heterogeneous catalyst eliminates the need for metal separation steps [5] [6].

Ionic liquids have been investigated as alternative reaction media for carvone epoxidation, offering advantages such as negligible vapor pressure and tunable properties. However, the high cost and potential toxicity of many ionic liquids limit their industrial applicability. Research continues into the development of biodegradable ionic liquids derived from natural sources.

Waste Minimization Strategies

Atom economy represents a fundamental consideration in green chemistry approaches to carvone oxide synthesis. The direct epoxidation of carvone using hydrogen peroxide and basic catalysts achieves excellent atom economy, with water as the only significant byproduct. This contrasts favorably with peroxyacid-based methods that generate stoichiometric amounts of carboxylic acid waste [5].

Process design for waste minimization requires careful consideration of reaction stoichiometry and selectivity. The use of excess reagents should be minimized through optimization of reaction conditions and catalyst performance. When excess reagents are necessary, efficient recovery and recycling systems should be implemented.

The treatment and disposal of process wastes must comply with increasingly stringent environmental regulations. Biological treatment of aqueous wastes containing residual organic compounds may be feasible for certain synthetic routes, providing a cost-effective alternative to incineration or hazardous waste disposal.

Life Cycle Assessment Considerations

Comprehensive life cycle assessment (LCA) studies have been conducted for carvone production from terpene feedstocks, providing insights into the environmental impacts of different synthetic approaches. These studies consider all aspects of the production process, from raw material extraction through product purification and waste disposal [16].

Global warming potential and fine particulate matter formation have been identified as the most significant environmental impact categories for carvone synthesis processes. The use of renewable feedstocks such as citrus-derived limonene can significantly reduce the carbon footprint compared to petroleum-based alternatives [16].

Energy consumption represents a major component of environmental impact for most synthetic processes. The relatively mild conditions required for many carvone epoxidation reactions (ambient to 50°C) provide advantages compared to high-temperature processes. However, the energy requirements for solvent recovery and product purification must also be considered in overall assessments.

Process Optimization

Reaction Engineering Considerations

The translation of laboratory-scale carvone epoxidation procedures to industrial scale requires careful attention to reaction engineering principles. Mass transfer limitations can become significant in large-scale reactors, particularly for heterogeneous catalytic systems where reactants must diffuse through catalyst pores [5] [6].

The exothermic nature of epoxidation reactions necessitates effective heat management to maintain optimal reaction temperatures and prevent thermal runaway. Continuous stirred tank reactors with external cooling loops or heat exchangers are typically employed for large-scale epoxidations. Temperature control becomes increasingly challenging as reactor size increases due to the unfavorable surface area to volume ratio scaling.

Mixing requirements for multiphase systems containing organic substrates, aqueous oxidants, and solid catalysts are complex and scale-dependent. Computational fluid dynamics modeling can assist in the design of impeller systems that ensure adequate mass transfer while minimizing energy consumption. The power requirements for mixing can represent a significant fraction of total process energy consumption in large-scale operations.

Process Control and Automation

Advanced process control systems are essential for maintaining product quality and process safety in industrial carvone oxide production. Real-time monitoring of key parameters such as temperature, pressure, and reactant concentrations enables rapid response to process disturbances and optimization of operating conditions [21].

Online analytical techniques such as gas chromatography and infrared spectroscopy can provide continuous monitoring of reaction progress and product composition. These systems enable automatic adjustment of feed rates and reaction conditions to maintain optimal performance. The development of robust analytical methods that can operate reliably in industrial environments is crucial for successful implementation.

Safety systems must be designed to handle the potential hazards associated with organic peroxides and volatile organic compounds. Automated emergency shutdown systems, fire suppression equipment, and containment systems are standard requirements for industrial epoxidation facilities. Regular safety audits and training programs are essential for maintaining safe operations.

Quality Assurance and Product Specifications

Industrial production of carvone oxide requires consistent product quality to meet customer specifications and regulatory requirements. Typical quality parameters include chemical purity, stereochemical purity, water content, and residual catalyst levels. Analytical methods must be validated and standardized to ensure reproducible results across different production batches [21].

The stability of carvone oxide during storage and handling is an important consideration for commercial applications. Epoxides can be susceptible to ring-opening reactions under acidic or basic conditions, leading to product degradation. Appropriate stabilizers and storage conditions must be established to maintain product quality throughout the supply chain.

Batch-to-batch consistency is crucial for applications in pharmaceuticals and fine chemicals where strict specifications must be met. Statistical process control methods can help identify trends and variations in product quality, enabling proactive adjustments to maintain specifications. Regular calibration of analytical instruments and participation in proficiency testing programs are essential components of quality assurance systems.

The successful industrial implementation of carvone oxide synthesis requires careful integration of synthetic chemistry, process engineering, environmental considerations, and quality assurance principles. The hydrogen peroxide/basic resin methodology appears to offer the best combination of high yield, excellent selectivity, environmental compatibility, and economic viability for large-scale production. However, continued research into improved catalytic systems and process optimization will be essential for maintaining competitiveness in the evolving fine chemicals marketplace.

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

H317 (99.12%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index